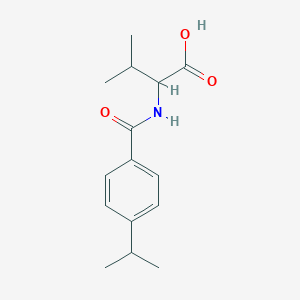
N-(4-isopropylbenzoyl)valine
描述
N-(4-isopropylbenzoyl)valine, also known as Valbenazine, is a novel drug that has been developed for the treatment of tardive dyskinesia. Tardive dyskinesia is a neurological disorder characterized by involuntary movements of the face, tongue, and limbs. It is a common side effect of long-term use of antipsychotic medications. Valbenazine is the first and only drug approved by the US FDA for the treatment of tardive dyskinesia.
作用机制
N-(4-isopropylbenzoyl)valine works by inhibiting the activity of the vesicular monoamine transporter 2 (VMAT2) in the brain. VMAT2 is responsible for packaging dopamine and other monoamines into vesicles for storage and release. By inhibiting VMAT2, this compound reduces the release of dopamine in the brain, which is believed to be the cause of tardive dyskinesia.
Biochemical and Physiological Effects:
This compound has been shown to reduce the severity of tardive dyskinesia symptoms in clinical trials. It has also been reported to improve quality of life and reduce the burden of the disease on patients and caregivers. This compound has a long half-life and is metabolized by the liver, with the majority of the drug excreted in the feces.
实验室实验的优点和局限性
N-(4-isopropylbenzoyl)valine is a valuable tool for studying the role of dopamine in neurological disorders. It can be used to investigate the molecular mechanisms underlying tardive dyskinesia and other dopamine-related disorders. However, this compound has limitations in terms of its specificity and selectivity for VMAT2. It may also have off-target effects that need to be taken into account in experimental design and data interpretation.
未来方向
There are several future directions for the research and development of N-(4-isopropylbenzoyl)valine. One area of focus is the optimization of the drug's pharmacokinetic and pharmacodynamic properties. This could involve the development of new formulations or dosing regimens that improve the drug's efficacy and safety. Another area of interest is the investigation of this compound's potential in the treatment of other neurological disorders. This could involve preclinical and clinical studies to evaluate the drug's efficacy and safety in these conditions. Finally, there is a need for further research on the molecular mechanisms underlying this compound's therapeutic effects, which could lead to the development of new drugs with improved specificity and selectivity for VMAT2.
科学研究应用
N-(4-isopropylbenzoyl)valine has been extensively studied for its therapeutic potential in the treatment of tardive dyskinesia. It has also been investigated for its efficacy in the treatment of other neurological disorders such as Huntington's disease, Tourette's syndrome, and obsessive-compulsive disorder. This compound has shown promising results in preclinical studies and clinical trials, and its safety and efficacy have been established in several studies.
属性
IUPAC Name |
3-methyl-2-[(4-propan-2-ylbenzoyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-9(2)11-5-7-12(8-6-11)14(17)16-13(10(3)4)15(18)19/h5-10,13H,1-4H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOXPMHHMYCDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{2-[(4-methyl-1-piperidinyl)methyl]-1-propyl-1H-benzimidazol-5-yl}-2-furamide](/img/structure/B4654691.png)
![7-ethyl-7-methyl-2-(4-morpholinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B4654693.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B4654696.png)

![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4654715.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4654716.png)
![3-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)butanamide](/img/structure/B4654723.png)
![2-iodo-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4654731.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-diethylphenyl)-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4654737.png)
![N-(3-acetylphenyl)-2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4654743.png)
![2-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B4654749.png)
![N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4654759.png)
![N-[2-[4-(methylthio)phenyl]-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B4654761.png)